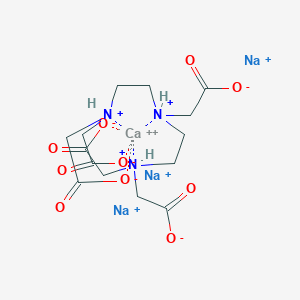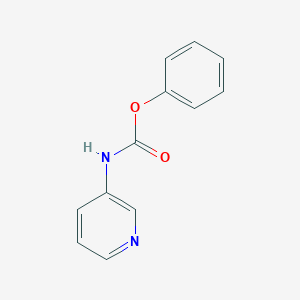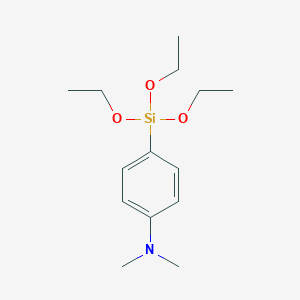
Ethyl Beta-D-Galactopyranoside
Vue d'ensemble
Description
Ethyl Beta-D-Galactopyranoside, also known as AC1NSVA or SCHEMBL2446113, is a type of ethyl galactoside . It is a potential inhibitor of phosphatidylinositol biosynthesis in mycobacteria .
Molecular Structure Analysis
The molecular formula of Ethyl Beta-D-Galactopyranoside is C8H16O6 . The exact mass is 208.09468823 g/mol .Physical And Chemical Properties Analysis
Alkyl β-d-galactopyranosides, including Ethyl Beta-D-Galactopyranoside, are soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length .Applications De Recherche Scientifique
Biochemistry: Enzyme Function Studies
Ethyl Beta-D-Galactopyranoside is utilized in biochemistry to study the function and kinetics of enzymes like β-galactosidases. These enzymes play a crucial role in the hydrolysis of glycosidic bonds in galactosides, which is fundamental in various biological processes. Researchers use this compound to investigate enzyme specificity, catalytic mechanisms, and to screen for enzyme inhibitors that can regulate metabolic pathways .
Pharmaceuticals: Drug Development
In pharmaceuticals, Ethyl Beta-D-Galactopyranoside serves as a building block for the synthesis of more complex molecules. It’s used as an indicator ligand in continuous displacement titrations to determine binding affinities for nonchromophoric carbohydrates. This has implications in the development of new drugs, especially as potential inhibitors of phosphatidylinositol biosynthesis in mycobacteria, which is a pathway of interest in tuberculosis treatment .
Food Industry: Dairy Product Processing
The food industry leverages Ethyl Beta-D-Galactopyranoside in the processing of dairy products. It’s involved in the synthesis of lactose-free products by acting as a substrate for β-galactosidase, which breaks down lactose into glucose and galactose. This is particularly beneficial for lactose-intolerant individuals and also improves the sweetness and solubility of dairy products .
Environmental Science: Bioremediation
Ethyl Beta-D-Galactopyranoside’s role in environmental science includes its use in bioremediation processes. Enzymes that interact with this compound can be employed in the degradation of pollutants and waste management. Its involvement in the breakdown of complex sugars aids in the conversion of biomass into usable forms, contributing to environmental sustainability .
Agriculture: Crop Improvement
In agriculture, this compound is used to enhance the nutritional value of crops. It can be applied to increase the galactoside content in plant tissues, which is important for improving the quality and health benefits of agricultural products. Additionally, it aids in the study of plant metabolism and enzyme activity related to growth and development .
Industrial Uses: Surfactant Production
Ethyl Beta-D-Galactopyranoside is a key ingredient in the production of surfactants. Due to its properties, it’s used to create environmentally friendly surfactants with applications ranging from detergents to emulsifiers. Its biodegradability and low toxicity make it an attractive alternative for industrial applications seeking green solutions .
Mécanisme D'action
Target of Action
Ethyl Beta-D-Galactopyranoside primarily targets β-D-Galactosidases , enzymes that catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . These enzymes have been identified and extracted from various sources, including yeasts, fungi, bacteria, and plants .
Mode of Action
The interaction of Ethyl Beta-D-Galactopyranoside with its target β-D-Galactosidases results in the hydrolysis of the glycosidic bond. This process is facilitated by the stable structure of psychrophile enzymes at refrigerated temperatures, which compensates for the reduced kinetic energy .
Biochemical Pathways
The action of Ethyl Beta-D-Galactopyranoside on β-D-Galactosidases affects various biochemical pathways. For instance, it influences the transgalactosylation activity of these enzymes, leading to the production of high-value-added oligosaccharides . This process is beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .
Result of Action
The molecular and cellular effects of Ethyl Beta-D-Galactopyranoside’s action are primarily seen in its ability to influence the activity of β-D-Galactosidases. By interacting with these enzymes, it facilitates the hydrolysis of glycosidic bonds and impacts various biochemical pathways .
Action Environment
The action, efficacy, and stability of Ethyl Beta-D-Galactopyranoside are influenced by environmental factors. For instance, the activity of β-D-Galactosidases, the primary target of Ethyl Beta-D-Galactopyranoside, is adapted to cold environments . This suggests that the compound’s action may be more effective in such settings.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-DWOUCZDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Beta-D-Galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase?
A1: Studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase helps us understand the enzyme's mechanism of action and its substrate specificity. [] Beta-galactosidase is a crucial enzyme involved in the breakdown of lactose, and understanding its interaction with different substrates like Ethyl Beta-D-Galactopyranoside provides valuable insights into carbohydrate metabolism and enzyme kinetics. []
Q2: How does the structure of Ethyl Beta-D-Galactopyranoside influence its reactivity with beta-galactosidase?
A2: Research suggests that the basicity of the alkoxy group in alkyl Beta-D-Galactopyranosides, like Ethyl Beta-D-Galactopyranoside, plays a key role in their reactivity with beta-galactosidase. [] As the basicity of the alkoxy group decreases, the alkyl Beta-D-Galactopyranoside becomes easier to cleave by the enzyme. [] This information is crucial for understanding the structure-activity relationship of beta-galactosidase substrates and designing potential inhibitors or activators.
Q3: Can you explain the significance of the Brønsted parameter in the context of Ethyl Beta-D-Galactopyranoside and beta-galactosidase?
A3: The Brønsted parameter (β) helps quantify the sensitivity of a reaction rate to changes in the pKa of reactants. In the case of Ethyl Beta-D-Galactopyranoside and beta-galactosidase, a βnuc value of -0.19 ± 0.10 was determined for the reaction of alcohols with the galactosylated enzyme intermediate. [] This negative value indicates that the reaction rate increases with decreasing pKa of the alcohol, suggesting that the alcohol acts as a nucleophile in the reaction. []
Q4: How does the use of Ethyl Beta-D-Galactopyranoside in liposome studies contribute to drug delivery research?
A4: Ethyl Beta-D-Galactopyranoside can be incorporated into liposomes, which are artificial vesicles used for drug delivery. [, ] The galactose moiety on Ethyl Beta-D-Galactopyranoside can be recognized by specific receptors, such as the asialoglycoprotein receptor found on hepatocytes (liver cells). [] This targeted recognition can potentially be exploited for the delivery of drugs specifically to the liver. []
Q5: The research mentions using a lipophilic radical initiator to create galactose-containing amphiphiles. What is the advantage of this approach?
A5: Using a lipophilic radical initiator allows for the polymerization of galactose-containing monomers like 2-(methacryloyloxy)ethyl Beta-D-Galactopyranoside. [] This polymerization creates amphiphiles with varying degrees of polymerization, which influences their ability to form liposomes and interact with biological systems. [, ] Controlling the degree of polymerization allows researchers to fine-tune the properties of the resulting liposomes for better stability and targeted drug delivery applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)




![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)





